molecular formula C18H17BrClNO6 B4061662 Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate

Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate

Cat. No.: B4061662
M. Wt: 458.7 g/mol
InChI Key: KEYLLIFUGRCDRA-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-chlorophenol with chloroacetyl chloride to form 2-(4-bromo-2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-amino-4,5-dimethoxybenzoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced products.

    Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen and methoxy groups can influence its binding affinity and reactivity. The compound may act by inhibiting specific enzymes or modulating signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO6/c1-24-15-7-11(18(23)26-3)13(8-16(15)25-2)21-17(22)9-27-14-5-4-10(19)6-12(14)20/h4-8H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYLLIFUGRCDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate
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Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate
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Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate
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Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate
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Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate
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Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate

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